N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide
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Overview
Description
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide is a complex organic compound that features a 1,3,4-thiadiazole ring substituted with an adamantyl group. The adamantyl group is known for its stability and rigidity, which imparts unique properties to the compound. The thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide typically involves the formation of the 1,3,4-thiadiazole ring followed by the introduction of the adamantyl group. One common method involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions to form the thiadiazole ring. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantyl chloride and an appropriate catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiadiazoline derivatives.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiadiazoline derivatives. Substitution reactions can lead to a variety of substituted adamantyl-thiadiazole compounds .
Scientific Research Applications
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as an antiviral and anticancer agent.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide involves its interaction with specific molecular targets. The adamantyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with viral proteins, preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Compounds such as 5-(1-adamantyl)-1,3,4-thiadiazole and 2-ethyl-5-(1-adamantyl)-1,3,4-thiadiazole share similar structural features and biological activities.
Adamantane derivatives: Compounds like amantadine and rimantadine, which contain the adamantyl group, are known for their antiviral properties.
Uniqueness
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide is unique due to the combination of the adamantyl group and the thiadiazole ring, which imparts a distinct set of chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for diverse biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-4-15(5-2)16(23)22(3)18-21-20-17(24-18)19-9-12-6-13(10-19)8-14(7-12)11-19/h12-15H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAAVFXHQHBRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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